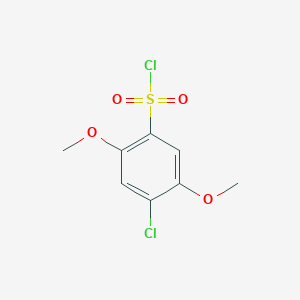

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

カタログ番号 B1369872

CAS番号:

98546-13-5

分子量: 271.12 g/mol

InChIキー: KTSIEOKJPDDBPC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It has a molecular weight of 271.12 g/mol . The IUPAC name for this compound is 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .

Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a sulfonyl chloride group and two methoxy groups . The InChI code for this compound isInChI=1S/C8H8Cl2O4S/c1-13-6-4-8 (15 (10,11)12)7 (14-2)3-5 (6)9/h3-4H,1-2H3 . Chemical Reactions Analysis

As mentioned earlier, the synthesis of this compound likely involves electrophilic aromatic substitution . The exact reactions that this compound undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.12 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų .科学的研究の応用

Electrophilic Aromatic Substitution

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is used in electrophilic aromatic substitution reactions . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

- Methods of Application: The reaction involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes: The outcome of this reaction is a substitution product of benzene .

Synthesis of Biologically Active Compounds

- Scientific Field: Medicinal Chemistry.

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a derivative of 2,5-dimethoxybenzene, which is a well-known precursor for the synthesis of various biologically active compounds.

- Results or Outcomes: The outcome of this application is the synthesis of various biologically active compounds.

Catalyst in Electrophilic Aromatic Substitution

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used as a catalyst in electrophilic aromatic substitution reactions .

- Methods of Application: The catalysts most frequently used are metal halides that are capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2) .

- Results or Outcomes: The outcome of this reaction is a substitution product of benzene .

Synthesis of Biologically Active Compounds

- Scientific Field: Medicinal Chemistry .

- Application Summary: 4-Chloro-2-fluorobenzenesulfonyl chloride (a derivative of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride) may be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .

- Results or Outcomes: The outcome of this application is the synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .

Synthesis of Sulfonyl Chloride Derivatives

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used in the synthesis of sulfonyl chloride derivatives . These derivatives are often used as intermediates in the synthesis of other organic compounds .

- Results or Outcomes: The outcome of this application is the synthesis of various sulfonyl chloride derivatives .

Synthesis of Aromatic Compounds

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used in the synthesis of aromatic compounds . These compounds are often used as intermediates in the synthesis of other organic compounds .

- Results or Outcomes: The outcome of this application is the synthesis of various aromatic compounds .

Safety And Hazards

特性

IUPAC Name |

4-chloro-2,5-dimethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSIEOKJPDDBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593319 |

Source

|

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

CAS RN |

98546-13-5 |

Source

|

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)